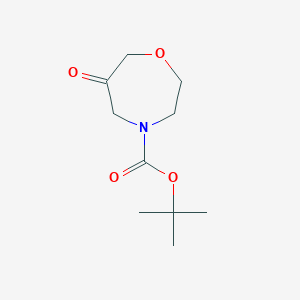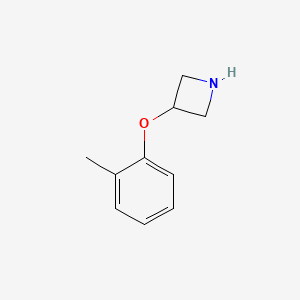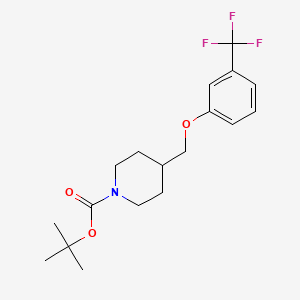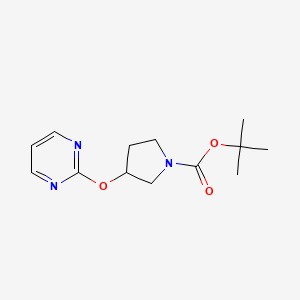
2,6-Diisopropylphenylboronic acid
Vue d'ensemble
Description
2,6-Diisopropylphenylboronic acid is an organoboron compound commonly used in organic chemistry . It has the empirical formula C12H19BO2 and a molecular weight of 206.09 .
Molecular Structure Analysis
The molecular structure of 2,6-Diisopropylphenylboronic acid is represented by the SMILES stringCC(C)c1cccc(C(C)C)c1B(O)O . The InChI key is UPXGMXMTUMCLGD-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 167-172 °C . It has a molecular weight of 206.09 .Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
2,6-Diisopropylphenylboronic acid is used as a reactant in the Pd-catalyzed Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis to create carbon-carbon bonds between two different types of organic compounds.
Synthesis of Propargyl-Based Inhibitors
This compound is used in the synthesis of potent propargyl-based inhibitors of the Cryptosporidium dihydrofolate reductase (DHFR) enzyme . Cryptosporidium is a microscopic parasite that causes the diarrheal disease cryptosporidiosis. DHFR is an enzyme involved in the synthesis of nucleotides, and inhibiting this enzyme is a common strategy in antimicrobial and anticancer therapies.
Preparation of Boralumoxane
2,6-Diisopropylphenylboronic acid is used to prepare boralumoxane . Boralumoxane is applicable in the activation of zirconocene catalyst for the polymerization of ethene. This is a key process in the production of polyethylene, one of the most widely used plastics in the world.
Safety and Hazards
Mécanisme D'action
Target of Action
2,6-Diisopropylphenylboronic acid is primarily used as a reactant in various chemical reactions
Mode of Action
The compound is used in Pd-catalyzed Suzuki-Miyaura cross-coupling reactions . In these reactions, it acts as a boron source, coupling with halides or pseudohalides to form biaryl compounds .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction. This reaction is widely used in organic synthesis for the creation of biaryl compounds, which are common structural units in pharmaceuticals and agrochemicals .
Result of Action
The primary result of the action of 2,6-Diisopropylphenylboronic acid is the formation of new compounds through Suzuki-Miyaura cross-coupling reactions . For example, it can be used to synthesize potent propargyl-based inhibitors of the Cryptosporidium dihydrofolate reductase (DHFR) enzyme .
Action Environment
The efficacy and stability of 2,6-Diisopropylphenylboronic acid in chemical reactions can be influenced by various environmental factors. These include the presence of a palladium catalyst and base, the temperature, and the solvent used . Proper storage is also important, with recommendations for storage in an inert atmosphere and under -20°C .
Propriétés
IUPAC Name |
[2,6-di(propan-2-yl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO2/c1-8(2)10-6-5-7-11(9(3)4)12(10)13(14)15/h5-9,14-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXGMXMTUMCLGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1C(C)C)C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00648840 | |
| Record name | [2,6-Di(propan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diisopropylphenylboronic acid | |
CAS RN |
363166-79-4 | |
| Record name | [2,6-Di(propan-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00648840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



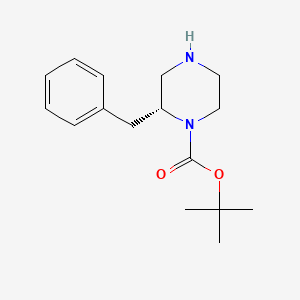
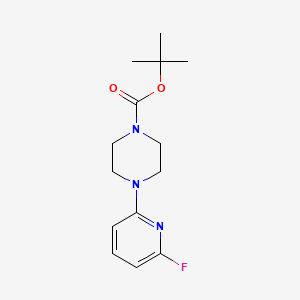
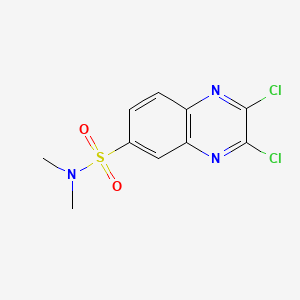
![2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid;hydrate](/img/structure/B1343955.png)

![(R)-4-Benzyl-[1,4]oxazepan-6-ol](/img/structure/B1343959.png)
